A Technical Guide to the Fundamental Properties of Xanthene-9-carboxylic Acid
A Technical Guide to the Fundamental Properties of Xanthene-9-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthene-9-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of organic molecules, including fluorescent dyes and pharmacologically active agents. Its unique tricyclic structure and the reactivity of its carboxylic acid group make it a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the fundamental chemical, physical, and spectroscopic properties of xanthene-9-carboxylic acid. It also details experimental protocols for its synthesis and analysis and explores its role in key biological signaling pathways.
Chemical and Physical Properties
Xanthene-9-carboxylic acid is a white to off-white crystalline solid.[1][2] It is largely insoluble in water but shows solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[3][4] The key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Identifiers | ||
| CAS Number | 82-07-5 | [1][5] |
| Molecular Formula | C₁₄H₁₀O₃ | [1][5] |
| Molecular Weight | 226.23 g/mol | [5][6] |
| IUPAC Name | 9H-Xanthene-9-carboxylic acid | [6] |
| InChI Key | VSBFNCXKYIEYIS-UHFFFAOYSA-N | [5][6] |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O | [5][6] |
| Physical Properties | ||
| Melting Point | 221-225 °C | [2][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol | [3][4] |
| pKa | ~4.30 (Predicted) | [7] |
| Spectroscopic Data | ||
| ¹H NMR | Spectra available | [8] |
| ¹³C NMR | Spectra available | [8][9] |
| FT-IR | Spectra available | [8] |
| Mass Spectrometry | Spectra available | [8] |
Spectroscopic Properties
The structural features of xanthene-9-carboxylic acid give rise to a characteristic spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons on the two benzene (B151609) rings and the single proton at the 9-position of the xanthene core.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbon at the 9-position.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of xanthene-9-carboxylic acid displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
A broad O-H stretch from the carboxylic acid group.
-
A strong C=O stretch from the carbonyl of the carboxylic acid.
-
C-O stretching from the ether linkage in the xanthene ring.
-
C-H stretching and bending from the aromatic rings.
Mass Spectrometry
Mass spectrometry data reveals the molecular weight of the compound and provides information about its fragmentation pattern, which is useful for structural confirmation. The mass spectrum typically shows a prominent molecular ion peak.[8]
Experimental Protocols
Synthesis of Xanthene-9-carboxylic Acid from Xanthone (B1684191)
This synthesis is a two-step process involving the reduction of xanthone to xanthene, followed by carboxylation.
Step 1: Reduction of Xanthone to Xanthene (Wolff-Kishner Reduction)
-
Materials: Xanthone, hydrazine (B178648) hydrate (B1144303), potassium hydroxide (B78521), diethylene glycol.
-
Procedure:
-
Dissolve xanthone in diethylene glycol in a round-bottom flask equipped with a reflux condenser.
-
Add potassium hydroxide and hydrazine hydrate to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the condenser and increase the temperature to distill off water and excess hydrazine.
-
After cooling, pour the reaction mixture into water and collect the precipitated xanthene by filtration.
-
Wash the solid with water and dry. The crude product can be purified by recrystallization.
-
Step 2: Carboxylation of Xanthene
-
Materials: Xanthene, n-butyllithium (n-BuLi), dry ice (solid CO₂), anhydrous tetrahydrofuran (B95107) (THF), hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified xanthene in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution.
-
Stir the mixture at low temperature to ensure the complete formation of the xanthenide anion.
-
Quench the reaction by adding crushed dry ice in small portions.
-
Allow the reaction mixture to warm to room temperature.
-
Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted xanthene.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the xanthene-9-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Synthesis of Xanthene-9-carboxylic Acid from Xanthone.
Purification by Recrystallization
-
Procedure:
-
Dissolve the crude xanthene-9-carboxylic acid in a minimal amount of a hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Analysis by High-Performance Liquid Chromatography (HPLC)
-
Method: A reverse-phase HPLC method can be used for the analysis of xanthene-9-carboxylic acid.[10]
-
Column: Newcrom R1 or equivalent C18 column.[10]
-
Mobile Phase: A mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[10]
-
Detection: UV detection at a suitable wavelength.
Biological Activity and Signaling Pathways
Derivatives of xanthene-9-carboxylic acid have shown significant biological activities, primarily as modulators of key signaling pathways.
LKB1-Dependent AMP-Activated Protein Kinase (AMPK) Activation
Certain amide derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of 5' AMP-activated protein kinase (AMPK).[5] AMPK is a central regulator of cellular energy homeostasis. The activation of AMPK by these xanthene derivatives is dependent on the upstream kinase LKB1.[5] This activation leads to increased glucose uptake in cells, suggesting a potential therapeutic application in metabolic diseases like type 2 diabetes.[5]
References
- 1. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XANTHENE-9-CARBOXYLIC ACID(82-07-5) 13C NMR [m.chemicalbook.com]
- 7. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 10. researchgate.net [researchgate.net]
